2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride - 1331266-26-2

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

Catalog Number: EVT-3138161
CAS Number: 1331266-26-2
Molecular Formula: C22H25Cl3FN5O
Molecular Weight: 500.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It exhibits 229-fold selectivity for ACAT-1 over ACAT-2. K-604 was identified as a clinical candidate for the treatment of diseases involving ACAT-1 overexpression due to its favorable pharmacological effects, safety profile, and improved oral absorption compared to earlier compounds. []

Relevance: K-604 shares several key structural similarities with 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride. Both compounds feature a piperazine ring connected to an acetamide moiety. They also both possess an aromatic ring system linked to the piperazine, although K-604 utilizes a benzimidazole group while the target compound incorporates an imidazole ring. These structural similarities suggest a potential relationship in their biological activity and/or mechanism of action. []

2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

Compound Description: 2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7) is one of a series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives evaluated for anticonvulsant activity. Compound 7 demonstrated activity in the subcutaneous pentylenetetrazole test, classifying it within the Anticonvulsant Screening Program (ASP) 1 class. This compound also showed significant affinity for serotonin 5-HT1A and 5-HT2A receptors. []

Relevance: Similar to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride, Compound 7 contains a piperazine ring linked to a substituted phenyl group. While the target compound utilizes a chlorophenyl-imidazole moiety, Compound 7 features a fluorophenyl group. Both compounds also possess a flexible linker connecting the piperazine to another structural component. This shared piperazine-aryl motif may imply similarities in their interaction with specific biological targets. []

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) was synthesized as a potential antipsychotic agent. This compound demonstrated antipsychotic-like activity by reducing spontaneous locomotion in mice without causing ataxia. Importantly, unlike many antipsychotic drugs, compound 28 did not bind to D2 dopamine receptors, suggesting a potentially distinct mechanism of action. []

Relevance: Compound 28 and 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride both contain an aromatic ring system directly linked to an imine group. In the target compound, the imine is part of the imidazole ring, while in compound 28, it is an isolated imine functionality. Both compounds also incorporate additional ring systems (pyrazole in compound 28 and piperazine in the target compound) contributing to their overall molecular architecture. This commonality in structural features might indicate shared characteristics in their pharmacological profile or binding interactions with specific targets. []

(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methyl-piperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

Compound Description: (3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methyl-piperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274) is a small molecule c-Met inhibitor that exhibits anti-tumor effects. SU11274 effectively suppresses the proliferation of hepatocellular carcinoma cells (HCC) and human umbilical vein endothelial cells (HUVECs) in vitro. Studies have demonstrated that SU11274 can damage co-cultures of HCC cells and HUVECs, potentially representing a novel therapeutic approach for HCC treatment. [, ]

Relevance: SU11274 exhibits structural resemblance to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride. Both compounds contain a chlorophenyl group and a piperazine ring. Notably, in SU11274, the piperazine ring is connected to a carbonyl group, while in the target compound, it is directly attached to the imidazole ring. Furthermore, both molecules possess a sulfonamide group, although located in different positions. This shared presence of specific structural elements, particularly the chlorophenyl and piperazine moieties, implies a possible connection between their biological properties. [, ]

Properties

CAS Number

1331266-26-2

Product Name

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride

Molecular Formula

C22H25Cl3FN5O

Molecular Weight

500.82

InChI

InChI=1S/C22H23ClFN5O.2ClH/c23-18-2-1-3-20(14-18)29-9-8-25-22(29)28-12-10-27(11-13-28)16-21(30)26-15-17-4-6-19(24)7-5-17;;/h1-9,14H,10-13,15-16H2,(H,26,30);2*1H

InChI Key

RHGKMSSTJGNMJM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.